Cas no 1344307-02-3 (2-Thiopheneacetic acid, 5-(aminosulfonyl)-, methyl ester)

2-Thiopheneacetic acid, 5-(aminosulfonyl)-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-Thiopheneacetic acid, 5-(aminosulfonyl)-, methyl ester
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- Inchi: 1S/C7H9NO4S2/c1-12-6(9)4-5-2-3-7(13-5)14(8,10)11/h2-3H,4H2,1H3,(H2,8,10,11)
- InChI Key: JYNOJTBMHBICQK-UHFFFAOYSA-N
- SMILES: C1(CC(OC)=O)SC(S(N)(=O)=O)=CC=1
2-Thiopheneacetic acid, 5-(aminosulfonyl)-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-59814-0.25g |
methyl 2-(5-sulfamoylthiophen-2-yl)acetate |
1344307-02-3 | 95.0% | 0.25g |
$381.0 | 2025-03-15 | |
Enamine | EN300-59814-5.0g |
methyl 2-(5-sulfamoylthiophen-2-yl)acetate |
1344307-02-3 | 95.0% | 5.0g |
$1199.0 | 2025-03-15 | |
Enamine | EN300-59814-0.05g |
methyl 2-(5-sulfamoylthiophen-2-yl)acetate |
1344307-02-3 | 95.0% | 0.05g |
$348.0 | 2025-03-15 | |
Enamine | EN300-59814-1.0g |
methyl 2-(5-sulfamoylthiophen-2-yl)acetate |
1344307-02-3 | 95.0% | 1.0g |
$414.0 | 2025-03-15 | |
Enamine | EN300-59814-2.5g |
methyl 2-(5-sulfamoylthiophen-2-yl)acetate |
1344307-02-3 | 95.0% | 2.5g |
$810.0 | 2025-03-15 | |
Enamine | EN300-59814-10.0g |
methyl 2-(5-sulfamoylthiophen-2-yl)acetate |
1344307-02-3 | 95.0% | 10.0g |
$1778.0 | 2025-03-15 | |
Enamine | EN300-59814-0.5g |
methyl 2-(5-sulfamoylthiophen-2-yl)acetate |
1344307-02-3 | 95.0% | 0.5g |
$397.0 | 2025-03-15 | |
Enamine | EN300-59814-0.1g |
methyl 2-(5-sulfamoylthiophen-2-yl)acetate |
1344307-02-3 | 95.0% | 0.1g |
$364.0 | 2025-03-15 |
2-Thiopheneacetic acid, 5-(aminosulfonyl)-, methyl ester Related Literature
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Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
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Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
Additional information on 2-Thiopheneacetic acid, 5-(aminosulfonyl)-, methyl ester
Introduction to 2-Thiopheneacetic acid, 5-(aminosulfonyl)-, methyl ester (CAS No. 1344307-02-3)
2-Thiopheneacetic acid, 5-(aminosulfonyl)-, methyl ester (CAS No. 1344307-02-3) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiophene derivatives and is characterized by its unique structural features, including a thiophene ring, an aminosulfonyl group, and a methyl ester moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 2-Thiopheneacetic acid, 5-(aminosulfonyl)-, methyl ester can be represented as follows: C9H10N2O4S2. The presence of the thiophene ring provides aromatic stability and electronic properties that are crucial for its interactions with biological targets. The aminosulfonyl group introduces polarity and hydrogen bonding capabilities, which are essential for binding to specific receptors or enzymes. The methyl ester moiety adds hydrophobicity and can influence the compound's solubility and metabolic stability.
In recent years, 2-Thiopheneacetic acid, 5-(aminosulfonyl)-, methyl ester has been studied for its potential therapeutic applications. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, 2-Thiopheneacetic acid, 5-(aminosulfonyl)-, methyl ester has also been investigated for its potential anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, it has been shown to inhibit the activation of the Akt/mTOR pathway, which is frequently dysregulated in cancer cells.
The pharmacokinetic properties of 2-Thiopheneacetic acid, 5-(aminosulfonyl)-, methyl ester have also been evaluated to assess its suitability as a therapeutic agent. Preclinical studies have indicated that it exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. These findings suggest that it could be developed into an orally administered drug for various therapeutic indications.
In addition to its direct biological activities, 2-Thiopheneacetic acid, 5-(aminosulfonyl)-, methyl ester has been explored as a building block for the synthesis of more complex molecules with enhanced biological properties. Chemists have utilized this compound as a starting material to introduce additional functional groups or modify existing ones to optimize its pharmacological profile. For instance, the introduction of hydrophilic or lipophilic substituents can improve its solubility or cellular uptake.
The safety profile of 2-Thiopheneacetic acid, 5-(aminosulfonyl)-, methyl ester is another critical aspect that has been thoroughly investigated. Toxicological studies have shown that it exhibits low toxicity in both in vitro and in vivo models at therapeutic concentrations. This favorable safety profile further supports its potential use in clinical settings.
In conclusion, 2-Thiopheneacetic acid, 5-(aminosulfonyl)-, methyl ester (CAS No. 1344307-02-3) is a versatile compound with promising therapeutic potential in multiple areas of medicine. Its unique chemical structure endows it with anti-inflammatory and anticancer properties, making it an attractive candidate for further development into novel therapeutic agents. Ongoing research continues to explore its full range of biological activities and optimize its pharmacological profile for clinical applications.
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